2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines the rigid, cage-like structure of adamantane with the aromatic fluorenylmethoxycarbonyl group, making it a subject of interest in synthetic chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of the compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined once the targets and mode of action are identified.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with adamantane, a diamondoid hydrocarbon, and 9H-fluorene, an aromatic hydrocarbon.
Functionalization of Adamantane: Adamantane is first functionalized to introduce a carboxylic acid group at the 2-position. This can be achieved through oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.
Formation of Fluorenylmethoxycarbonyl Group: 9H-fluorene is converted to its fluorenylmethoxycarbonyl derivative through a reaction with chloroformate reagents.
Coupling Reaction: The final step involves coupling the fluorenylmethoxycarbonyl derivative with the functionalized adamantane under basic conditions, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be common to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, potentially converting it back to the parent fluorene.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while substitution reactions on the fluorenyl group can produce a variety of substituted fluorenes.
Scientific Research Applications
Chemistry
In chemistry, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in the development of novel materials and catalysts.
Biology
The compound’s unique structure allows it to interact with biological macromolecules in specific ways, making it a potential candidate for drug design and development. Its ability to form stable complexes with proteins and nucleic acids is of particular interest.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The adamantane moiety is known for its antiviral activity, and combining it with the fluorenylmethoxycarbonyl group could enhance its efficacy and specificity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Lacks the fluorenylmethoxycarbonyl group, making it less versatile in terms of functionalization.
9H-Fluoren-9-ylmethoxycarbonyl chloride: Used primarily as a protecting group in peptide synthesis, lacking the adamantane core.
2-Adamantanone: An oxidized derivative of adamantane, used in different synthetic applications.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid is unique due to its combination of the rigid adamantane structure and the functional fluorenylmethoxycarbonyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and applied chemistry.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c28-24(29)26(17-10-15-9-16(12-17)13-18(26)11-15)27-25(30)31-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,15-18,23H,9-14H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBURZOWRTXGQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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